molecular formula C11H18O B1606444 1-ethynyl-2,2,6-trimethylcyclohexanol CAS No. 26005-41-4

1-ethynyl-2,2,6-trimethylcyclohexanol

Cat. No.: B1606444
CAS No.: 26005-41-4
M. Wt: 166.26 g/mol
InChI Key: PQQOQXUYGRGYEK-UHFFFAOYSA-N
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Description

1-Ethynyl-2,2,6-trimethylcyclohexanol (CAS: 41613-59-6) is a substituted cyclohexanol derivative with the molecular formula C₁₁H₁₈O . Its structure features a cyclohexane ring substituted with three methyl groups (at positions 2, 2, and 6), a hydroxyl group, and an ethynyl (acetylene) group at position 1. This compound exists as a mixture of (E) and (Z) stereoisomers, as noted in supplier data . It is synthesized via Grignard or organolithium reactions using ketones as precursors, a method shared with structurally related odorants like 1-ethyl-2,2,6-trimethylcyclohexanol .

The compound is primarily used in flavor and fragrance industries due to its earthy, geosmin-like aroma, which enhances foodstuffs (e.g., baked potatoes, beetroot) and contributes woody notes to perfumes . Its ethynyl group distinguishes it from simpler alkyl-substituted analogs, offering unique stability and olfactory potency.

Properties

IUPAC Name

1-ethynyl-2,2,6-trimethylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-5-11(12)9(2)7-6-8-10(11,3)4/h1,9,12H,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQOQXUYGRGYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1(C#C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26005-41-4
Record name Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026005414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-1-ethynyl-2,2,6-trimethylcyclohexan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone followed by the introduction of ethynyl and trimethyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-2,2,6-trimethylcyclohexanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve nucleophilic or electrophilic reagents, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

1-ethynyl-2,2,6-trimethylcyclohexanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethynyl-2,2,6-trimethylcyclohexanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, leading to various effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its mechanism fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Molecular Formula Key Applications/Odors Key Differences from 1-Ethynyl-2,2,6-Trimethylcyclohexanol Reference
1-Ethyl-2,2,6-trimethylcyclohexanol Ethyl (C₂H₅) at position 1 C₁₁H₂₂O Earthy odor (geosmin mimic) Ethyl group reduces reactivity and alters volatility; less intense earthy note
1,2,2,6-Tetramethylcyclohexanol Additional methyl at position 1 C₁₁H₂₂O Earthy/musty aroma Higher steric hindrance; simpler synthesis but weaker odor persistence
trans-2-Fluorocyclohexanol Fluorine at position 2 C₆H₁₁FO Pharmaceutical intermediates Smaller ring; fluorinated substituent imparts polarity, altering solubility
Geosmin Bicyclic terpene alcohol C₁₂H₂₂O Natural earthy odor (soil, beetroot) Natural product; complex bicyclic structure vs. synthetic monocyclic

Olfactory Properties

  • This compound: Exhibits a potent earthy aroma at concentrations as low as 0.05–0.15 ppm in food matrices, enhancing "baked potato-like" flavors . Its ethynyl group likely enhances binding to olfactory receptors, providing a longer-lasting effect compared to ethyl or methyl analogs .
  • 1-Ethyl-2,2,6-trimethylcyclohexanol: Shares geosmin-like odor but requires higher concentrations (1–10 ppm) for comparable effects, indicating lower potency .
  • 1,2,2,6-Tetramethylcyclohexanol: Produces a similar musty odor but lacks the ethynyl group’s stability, leading to faster aroma degradation in formulations .

Research Findings and Data

Odor Thresholds

Compound Odor Threshold (ppm) Matrix Reference
This compound 0.05–0.15 Food (potato)
1-Ethyl-2,2,6-trimethylcyclohexanol 1–10 Synthetic models
Geosmin 0.01 Water

Stability in Formulations

  • Thermal Stability : The ethynyl group confers resistance to thermal degradation (up to 150°F in food processing), unlike ethyl analogs .
  • Oxidative Stability : Retains fragrance integrity in perfumes under UV exposure, a trait linked to the ethynyl moiety’s electron-rich structure .

Q & A

Q. What synthetic methodologies are effective for preparing 1-ethynyl-2,2,6-trimethylcyclohexanol, and how can reaction conditions be optimized?

The compound can be synthesized via cyclotrimerization of terminal alkynes under solvent-free conditions using acid catalysts like p-TsOH·H₂O, achieving yields >80% (Table 2, entries 14–16) . Optimization involves controlling steric hindrance from substituents (e.g., methyl groups at positions 2 and 6), which may reduce reactivity. Reaction monitoring via GC-MS or NMR is critical to track intermediate formation. For scalability, solvent-free protocols minimize purification challenges and improve atom economy .

Q. How can structural characterization of this compound be systematically performed?

Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify proton environments (e.g., ethynyl proton at δ ~2.5 ppm, cyclohexanol hydroxyl at δ ~1.5 ppm).
  • IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z calculated for C₁₁H₁₆O: 164.12).
    Cross-reference with databases like NIST Chemistry WebBook for analogous cyclohexanol derivatives .

Q. What role does steric hindrance play in the compound’s application as a fragrance enhancer?

The 2,2,6-trimethyl substitution creates steric bulk, stabilizing the compound’s conformation and prolonging its release in perfume matrices. This enhances woody fragrance profiles by slowing volatility . To validate, compare gas chromatography–olfactometry (GC-O) data of the compound with less hindered analogs (e.g., 1-ethynylcyclohexanol) to quantify odor intensity and persistence .

Advanced Research Questions

Q. How do electronic and steric effects influence the compound’s reactivity in cyclotrimerization reactions?

The ethynyl group’s electron-deficient nature facilitates alkyne trimerization, but steric hindrance from 2,2,6-trimethyl groups can limit regioselectivity. Computational studies (DFT) can model transition states to predict preferred pathways (e.g., 1,3,5- vs. 1,2,4-trisubstituted products). Experimentally, substitute methyl groups with bulkier tert-butyl groups to amplify steric effects and analyze product distribution via HPLC .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

If NMR signals overlap (e.g., methyl protons), employ advanced techniques:

  • 2D NMR (COSY, HSQC) : Resolve coupling networks and assign quaternary carbons.
  • Variable Temperature NMR : Reduce signal broadening caused by conformational exchange.
    For discrepancies in mass spectra, cross-validate with high-resolution instruments and isotopic pattern analysis .

Q. What computational approaches are suitable for predicting the compound’s interactions in host-guest systems (e.g., fragrance carriers)?

  • Molecular Docking : Simulate binding to cyclodextrin or silica matrices to assess encapsulation efficiency.
  • Molecular Dynamics (MD) : Model diffusion rates in solvent matrices to optimize release kinetics.
    Validate predictions with experimental data (e.g., UV-Vis titration for binding constants) .

Methodological Notes

  • Data Interpretation : Use statistical tools (e.g., ANOVA) to compare synthetic yields under varying conditions .
  • Safety : Refer to SDS guidelines for handling alkynols (e.g., skin/eye protection, ventilation) .
  • Ethics : Disclose computational parameters (e.g., basis sets, force fields) to ensure reproducibility .

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